2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
カタログ番号:
B6456761
CAS番号:
2549012-14-6
分子量:
338.4 g/mol
InChIキー:
CDWWGOSODNDHOQ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
特性
IUPAC Name |
2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-12-11-13(2)21-19(20-12)25-9-7-24(8-10-25)18-14(3)15(4)22-17(23-18)16-5-6-16/h11,16H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWWGOSODNDHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Chemical Identity :
- IUPAC Name : 2-Cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
- Molecular Formula : C₂₂H₂₈N₆
- Molecular Weight : 376.5 g/mol (calculated based on formula)
- CAS Number: Not explicitly provided in evidence (the closest analog in evidence 7 has CAS 2549028-53-5 but differs in substituents) .
- SMILES : CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C3=NC(=NC(=C3C)C)C)C
- Key Features : Contains a cyclopropyl group at position 2, two methyl groups at positions 5 and 6, and a piperazine-linked 4,6-dimethylpyrimidin-2-yl moiety.
For instance, evidence 3 and 6 highlight reactions where 2-chloro-4,6-dimethylpyrimidine is reacted with excess piperazine to minimize byproduct formation .
Comparison with Structural Analogs
2-[4-(4,6-Dimethylpyrimidin-2-yl)Piperazin-1-yl]-4,6-Dimethylpyrimidine
2,2'-(Piperazine-1,4-Diyl)Dipyrimidine (MM0464.12)
- Structure : Dimeric pyrimidine linked via piperazine .
- Key Difference: No cyclopropyl or methyl substituents on the pyrimidine rings.
- Functional Implication : The symmetrical structure may enhance π-π stacking interactions but reduce selectivity in biological systems compared to the asymmetrical target compound.
Copper Complex with 2-[(4,6-Dimethylpyrimidin-2-yl)Disulfanyl]-4,6-Dimethylpyrimidine Ligand
- Structure : Dinuclear Cu(I) complex with a disulfanyl-bridged ligand .
- Comparison : The ligand shares the 4,6-dimethylpyrimidin-2-yl group but incorporates a disulfanyl linkage instead of a piperazine. This structural variation highlights the versatility of pyrimidine derivatives in coordination chemistry versus medicinal applications.
2-Cyclopropyl-4-[4-(6-Ethyl-5-Fluoropyrimidin-4-yl)Piperazin-1-yl]-5,6-Dimethylpyrimidine (BK81815)
- Structure : Differs in the pyrimidine substituents (6-ethyl-5-fluoro vs. 4,6-dimethyl) .
- Impact of Substituents : The fluorine atom and ethyl group may enhance lipophilicity and metabolic stability compared to the target compound.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Relevance to Target Compound |
|---|---|---|---|---|
| Target Compound | C₂₂H₂₈N₆ | 376.5 | Cyclopropyl, 5,6-dimethyl, piperazine link | Reference compound |
| 2-[4-(4,6-Dimethylpyrimidin-2-yl)Piperazin-1-yl]-4,6-Dimethylpyrimidine | C₁₆H₂₂N₆ | 298.4 | Piperazine link, 4,6-dimethyl | Byproduct in synthesis; lacks cyclopropyl |
| 2,2'-(Piperazine-1,4-Diyl)Dipyrimidine (MM0464.12) | C₁₂H₁₄N₈ | 270.3 | Symmetrical pyrimidine dimer | Highlights piperazine connectivity |
| BK81815 (6-Ethyl-5-Fluoro Analog) | C₁₉H₂₅FN₆ | 356.4 | 6-Ethyl-5-fluoro, cyclopropyl | Substituent-driven pharmacokinetic changes |
Research Findings and Implications
Structural-Activity Relationships (SAR)
Pharmacological Potential
- Cancer Therapy : mentions indolylpyrimidylpiperazines in gastrointestinal cancer therapy, suggesting that the target compound’s piperazine-pyrimidine scaffold may have similar applications .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
